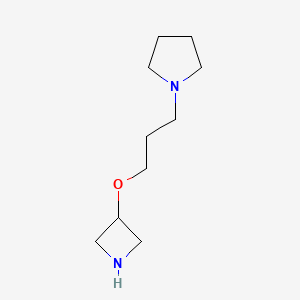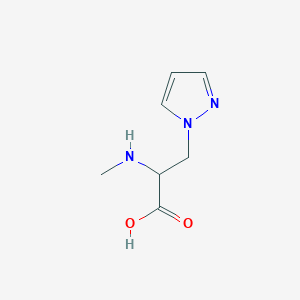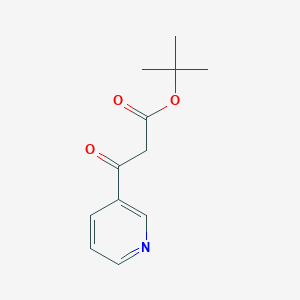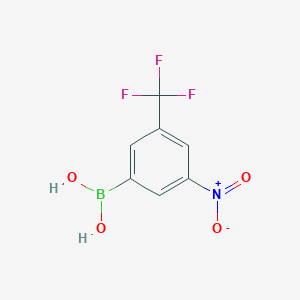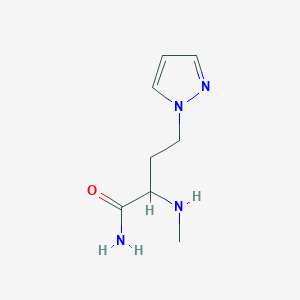
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that features a pyrazole ring and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction . This reaction is solvent-controlled and can yield either C-H alkenylation products or indazole products depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit ALK5 (TGFβ receptor I kinase), which plays a role in the regulation of fibrotic gene expression . This inhibition can lead to a reduction in fibrotic gene expression, making the compound useful in the prevention of dermal scarring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound also features a pyrazole ring and is used in similar applications, such as ALK5 inhibition.
2-amino-3-(1H-pyrazol-1-yl)propanoic acid: Another pyrazole derivative used in biochemical research.
Uniqueness
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its combination of a methylamino group and a pyrazole ring provides distinct properties that can be leveraged in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(methylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C8H14N4O/c1-10-7(8(9)13)3-6-12-5-2-4-11-12/h2,4-5,7,10H,3,6H2,1H3,(H2,9,13) |
Clé InChI |
QZDWEJYNFFNBQI-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCN1C=CC=N1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
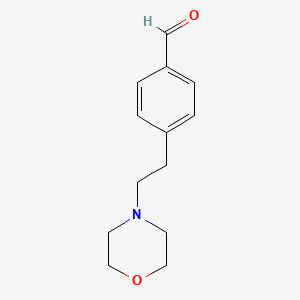



![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
